molecular formula C9H20Cl2N2S B1395730 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride CAS No. 914654-77-6

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

Cat. No.: B1395730
CAS No.: 914654-77-6
M. Wt: 259.24 g/mol
InChI Key: LCAKJBDYQNCARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂S It is a derivative of piperazine, a heterocyclic organic compound, and features a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride typically involves the following steps:

  • Formation of Tetrahydrothiopyran Ring: : The tetrahydrothiopyran ring can be synthesized through the hydrogenation of thiopyran. This process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

  • Piperazine Derivatization: : The next step involves the reaction of the tetrahydrothiopyran with piperazine. This can be achieved through nucleophilic substitution reactions where the piperazine acts as a nucleophile, attacking the electrophilic carbon in the tetrahydrothiopyran ring.

  • Formation of Dihydrochloride Salt: : The final step is the formation of the dihydrochloride salt. This is typically done by treating the free base of the compound with hydrochloric acid, resulting in the precipitation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors to produce the tetrahydrothiopyran ring.

    Continuous Flow Reactors: Employing continuous flow reactors for the piperazine derivatization step to ensure consistent quality and yield.

    Crystallization: Utilizing crystallization techniques to purify the dihydrochloride salt, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced derivatives of the piperazine ring

    Substitution Products: Various substituted piperazine derivatives

Scientific Research Applications

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity. It can be used in the study of enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules. The exact pathways involved can vary, but typically include:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives and thiopyran compounds:

    Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone share similar piperazine cores but differ in their substituents, leading to different chemical and biological properties.

    Thiopyran Compounds: Compounds such as tetrahydrothiopyran-4-one and 2,3-dihydrothiopyran have similar thiopyran rings but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its combination of the tetrahydrothiopyran ring with the piperazine moiety, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-(thian-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAKJBDYQNCARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716638
Record name 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914654-77-6
Record name 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.